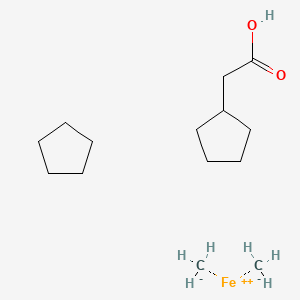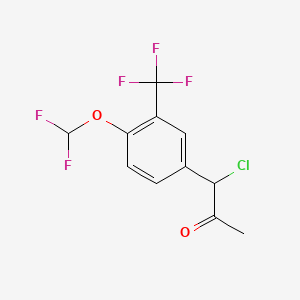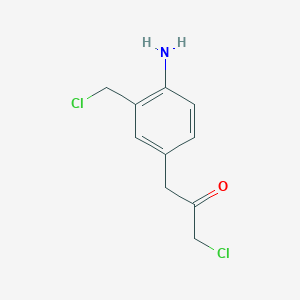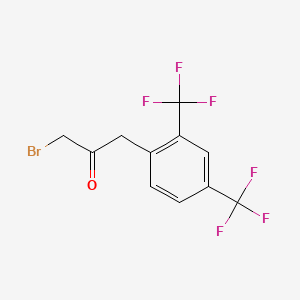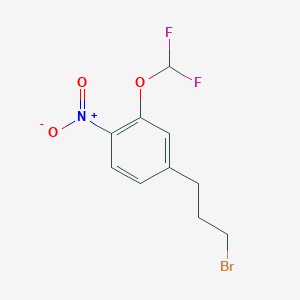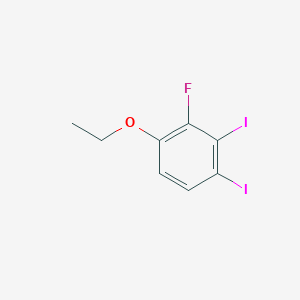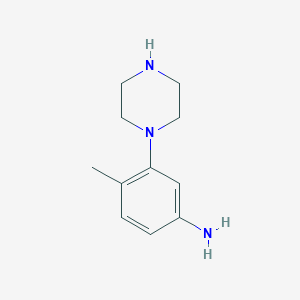
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, ethoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with ethoxy and trifluoromethoxy groups. The bromopropyl group is then introduced through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, altering the compound’s properties.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where an electrophile replaces a hydrogen atom.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromopropyl group can participate in nucleophilic substitution reactions, while the ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, depending on the context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
These compounds share structural similarities but differ in the specific substituents attached to the benzene ring.
Properties
Molecular Formula |
C12H14BrF3O2 |
|---|---|
Molecular Weight |
327.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
CRWOYFCMWPHPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


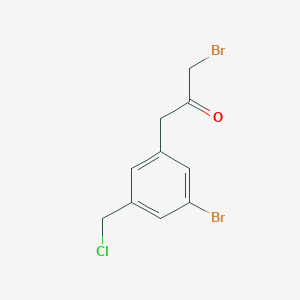
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)

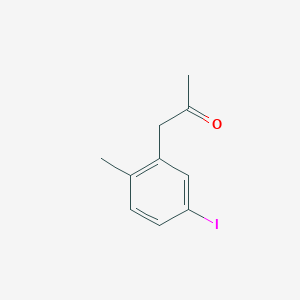
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
